molecular formula C6H9NO2S B047168 Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) CAS No. 114087-13-7

Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)

Cat. No. B047168
M. Wt: 159.21 g/mol
InChI Key: QSJDMGLEHSVBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a thieno ring and an oxazolone ring. This compound has gained attention in recent years due to its potential use in the development of new drugs and therapies. In

Mechanism Of Action

The mechanism of action of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the production of prostaglandins. It has also been suggested that Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) may inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation.

Biochemical And Physiological Effects

Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to have antitumor activity in animal models of cancer. Additionally, Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is its potential as a therapeutic agent for various inflammatory diseases and cancer. Additionally, this compound has a favorable safety profile, making it a promising candidate for further development. However, one of the limitations of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI). One potential direction is the further exploration of its anti-inflammatory and analgesic properties, particularly in the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) as a cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to explore the mechanism of action of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylthiophene-3-carboxylic acid with ethyl chloroformate to form ethyl 2-(2-methylthiophen-3-yl)acetate. This compound is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI).

Scientific Research Applications

Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has potential applications in scientific research, particularly in the development of new drugs and therapies. This compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. It has also been shown to have antitumor activity, suggesting that it may have potential as a cancer therapy.

properties

CAS RN

114087-13-7

Product Name

Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

6a-methyl-3,3a,4,6-tetrahydrothieno[3,4-d][1,3]oxazol-2-one

InChI

InChI=1S/C6H9NO2S/c1-6-3-10-2-4(6)7-5(8)9-6/h4H,2-3H2,1H3,(H,7,8)

InChI Key

QSJDMGLEHSVBDH-UHFFFAOYSA-N

SMILES

CC12CSCC1NC(=O)O2

Canonical SMILES

CC12CSCC1NC(=O)O2

synonyms

Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl- (9CI)

Origin of Product

United States

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